molecular formula C11H11N3 B12939328 [2,2'-Bipyridin]-4-ylmethanamine

[2,2'-Bipyridin]-4-ylmethanamine

Cat. No.: B12939328
M. Wt: 185.22 g/mol
InChI Key: IANLTBVAOMFQQQ-UHFFFAOYSA-N
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Description

[2,2’-Bipyridin]-4-ylmethanamine is an organic compound that belongs to the bipyridine family Bipyridines are characterized by the presence of two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Bipyridin]-4-ylmethanamine typically involves the coupling of pyridine derivatives. One common method is the Ullmann coupling reaction, where 2-bromopyridine or 2-chloropyridine reacts with copper metal in the presence of a suitable solvent . Another approach involves the Suzuki coupling reaction, which uses palladium catalysts to couple pyridine derivatives with boronic acids .

Industrial Production Methods

Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and scalability. These methods include Suzuki, Stille, and Negishi coupling reactions, which are known for their high yields and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

[2,2’-Bipyridin]-4-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxide, while reduction can produce the corresponding amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,2’-Bipyridin]-4-ylmethanamine is unique due to the presence of the amino group, which enhances its reactivity and allows for additional functionalization. This makes it a versatile compound for various applications in chemistry and materials science .

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

(2-pyridin-2-ylpyridin-4-yl)methanamine

InChI

InChI=1S/C11H11N3/c12-8-9-4-6-14-11(7-9)10-3-1-2-5-13-10/h1-7H,8,12H2

InChI Key

IANLTBVAOMFQQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)CN

Origin of Product

United States

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